![molecular formula C26H31N3O6S B2656778 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione CAS No. 784196-43-6](/img/structure/B2656778.png)
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione is a useful research compound. Its molecular formula is C26H31N3O6S and its molecular weight is 513.61. The purity is usually 95%.
BenchChem offers high-quality 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization Research has demonstrated efficient synthesis methodologies for compounds with similar complex structures, emphasizing the potential for innovative drug development and chemical synthesis techniques. For example, novel substituted 1,5-benzothiazepines incorporating the sulfonyl group have been synthesized, showing the versatility of sulfonyl-containing compounds in drug design (Chhakra, Mukherjee, Singh, & Chauhan, 2019). Such research underscores the importance of sulfonyl moieties in the development of heterocyclic compounds with potential therapeutic applications.
Anticonvulsant Activity A study on new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones revealed their synthesis and testing for anticonvulsant activity, demonstrating the therapeutic potential of pyrrolidine diones in seizure management (Kamiński, Rzepka, & Obniska, 2011). These findings highlight the relevance of this chemical framework in developing treatments for neurological disorders.
Antioxidant Properties Research into the antioxidant properties of novel heterocyclic compounds, including sulfonamide derivatives, has been conducted, indicating the potential use of these compounds in combating oxidative stress-related diseases (Azab, Youssef, & El-Bordany, 2013). Such studies provide insight into the application of complex chemical compounds in addressing conditions arising from oxidative damage.
Anti-inflammatory and Analgesic Activities Compounds with pyrazolone derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities, showing significant promise in the treatment of pain and inflammation (Eweas, El-Nezhawy, Abdel-Rahman, & Baiuomy, 2015). This research points to the utility of such chemical structures in developing new therapeutic agents for managing pain and inflammatory conditions.
Eigenschaften
IUPAC Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O6S/c1-34-23-9-8-21(18-24(23)35-2)10-12-29-25(30)19-22(26(29)31)27-13-15-28(16-14-27)36(32,33)17-11-20-6-4-3-5-7-20/h3-9,11,17-18,22H,10,12-16,19H2,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIYUTTXHGYTAI-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(benzylsulfonyl)-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2656695.png)
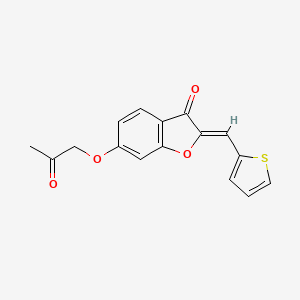
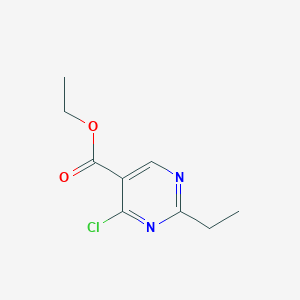
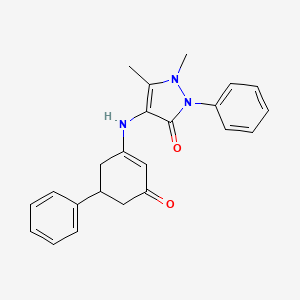
![3-(4-methoxyphenyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2656702.png)
![N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2656706.png)

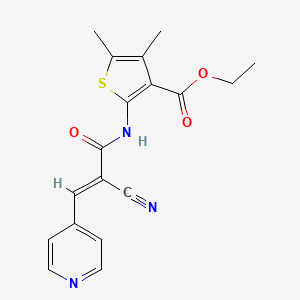
![(2R)-2-Methyl-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2656711.png)
![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2656714.png)
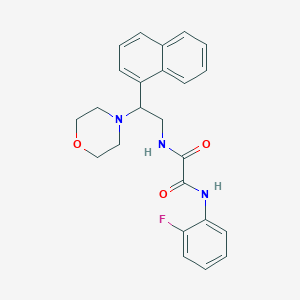

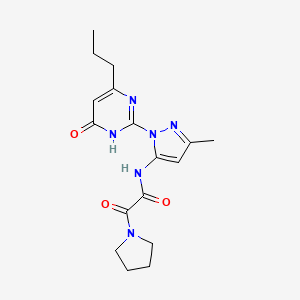
![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2656718.png)